molecular formula C27H23N3S B10923403 2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10923403
M. Wt: 421.6 g/mol
InChI Key: KDWPGMVKGODXPC-UHFFFAOYSA-N
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Description

2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions. One common method involves the condensation of 3-methylphenyl hydrazine with 4-methyl-3,5-bis(3-methylphenyl)pyrazole-1-carbaldehyde under acidic conditions to form the pyrazole intermediate. This intermediate is then reacted with 4-phenylthiazole-2-amine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its dual heterocyclic structure, which imparts a combination of properties from both pyrazole and thiazole rings. This duality enhances its potential biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C27H23N3S

Molecular Weight

421.6 g/mol

IUPAC Name

2-[4-methyl-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C27H23N3S/c1-18-9-7-13-22(15-18)25-20(3)26(23-14-8-10-19(2)16-23)30(29-25)27-28-24(17-31-27)21-11-5-4-6-12-21/h4-17H,1-3H3

InChI Key

KDWPGMVKGODXPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC(=C5)C)C

Origin of Product

United States

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